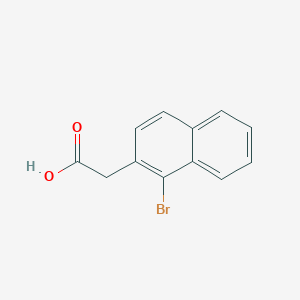

2-(1-bromonaphthalen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromonaphthalen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNBOCFJSBZMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283914 | |

| Record name | (1-bromonaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-01-5 | |

| Record name | NSC34193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-bromonaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Bromonaphthalen 2 Yl Acetic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comslideshare.netoregonstate.edu For 2-(1-bromonaphthalen-2-yl)acetic acid, the primary disconnections involve the carbon-carbon bond of the acetic acid side chain and the carbon-bromine bond on the naphthalene (B1677914) ring.

The most logical disconnection is the C-C bond between the naphthalene ring and the acetic acid moiety. This leads to a 1-bromo-2-methylnaphthalene (B105000) precursor, which can be further simplified by disconnecting the bromine atom, leading back to 2-methylnaphthalene (B46627). This approach is advantageous as 2-methylnaphthalene is a readily available starting material.

Another key disconnection strategy involves severing the C-Br bond first. This would suggest a precursor such as 2-naphthaleneacetic acid, which would then need to be selectively brominated at the C1 position. However, controlling the regioselectivity of this bromination can be challenging.

Diverse Synthetic Approaches via Naphthalene Precursor Functionalization

The synthesis of this compound typically begins with the functionalization of a naphthalene precursor. This involves two critical steps: the regioselective introduction of a bromine atom and the subsequent installation of the acetic acid side chain.

Regioselective Bromination Techniques for Naphthalene Core Structures

Achieving the desired 1-bromo-2-substituted naphthalene core requires precise control over the bromination reaction. The direct bromination of 2-substituted naphthalenes can often lead to a mixture of isomers. For instance, the bromination of 2-methylnaphthalene with bromine in acetic acid can yield 1-bromo-2-methylnaphthalene. nih.gov However, the formation of other isomers is possible, necessitating careful control of reaction conditions and purification of the desired product.

Solid catalysts, such as montmorillonite (B579905) clay, have been investigated for the regioselective bromination of naphthalene, offering a greener alternative to traditional methods. cardiff.ac.ukresearchgate.netresearchgate.netarkat-usa.org These catalysts can influence the product distribution, favoring certain isomers. While these studies primarily focus on polybromination, the principles can be adapted for selective monobromination. cardiff.ac.ukresearchgate.netresearchgate.netarkat-usa.org

An alternative to direct bromination is the Sandmeyer reaction, starting from an appropriately substituted amino naphthalene. This method offers excellent regiocontrol but involves multiple steps. Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator, which can offer different selectivity compared to molecular bromine. nih.gov

Advanced Methodologies for Introducing the Acetic Acid Side Chain

Once the 1-bromo-2-methylnaphthalene intermediate is obtained, the next crucial step is the introduction of the acetic acid side chain. A common method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form 1-bromo-2-(bromomethyl)naphthalene. nih.gov

This dibrominated intermediate can then be converted to the corresponding nitrile, (1-bromonaphthalen-2-yl)acetonitrile, by reaction with a cyanide salt such as potassium cyanide (KCN) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The final step is the hydrolysis of the nitrile group to the carboxylic acid, which can be achieved under acidic or basic conditions, to yield this compound.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For this target molecule, a convergent approach is less common but could theoretically involve coupling a pre-formed acetic acid side chain synthon to a brominated naphthalene derivative.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. wikipedia.org The synthesis of this compound often follows a more linear or semi-divergent path. For example, the intermediate 1-bromo-2-methylnaphthalene could be a starting point for a divergent synthesis to create a library of compounds with different modifications to the methyl group.

Catalytic Systems in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic systems to improve efficiency, selectivity, and sustainability. While the specific synthesis of this compound might not always involve catalysis in every step, related transformations often benefit from it.

Palladium-Catalyzed Cross-Coupling Reactions and Their Variants

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.comnih.govumn.edu Although not directly applied in the most common synthetic route described above (bromination followed by side-chain formation), palladium catalysis could be envisioned in alternative synthetic designs.

For instance, a retrosynthetic approach could involve a palladium-catalyzed coupling of a 1,2-dihalonaphthalene with a suitable acetic acid equivalent. For example, a Suzuki or Negishi coupling could be employed to introduce the acetic acid moiety or a precursor to it. However, the regioselectivity of such a coupling would need to be carefully controlled.

Furthermore, palladium catalysis is instrumental in the synthesis of various substituted naphthalenes, which could serve as precursors. bohrium.com For example, palladium-catalyzed reactions can be used to introduce functional groups that can then be converted into the desired acetic acid side chain.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Methylnaphthalene | C₁₁H₁₀ | Starting Material |

| 1-Bromo-2-methylnaphthalene | C₁₁H₉Br | Key Intermediate |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating Agent |

| 1-Bromo-2-(bromomethyl)naphthalene | C₁₁H₈Br₂ | Intermediate |

| (1-Bromonaphthalen-2-yl)acetonitrile | C₁₂H₈BrN | Nitrile Intermediate |

| This compound | C₁₂H₉BrO₂ | Target Molecule |

Table 2: Summary of Synthetic Steps and Reactions

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Electrophilic Aromatic Substitution | 2-Methylnaphthalene | Br₂/Acetic Acid | 1-Bromo-2-methylnaphthalene |

| 2 | Radical Bromination | 1-Bromo-2-methylnaphthalene | NBS, Benzoyl Peroxide | 1-Bromo-2-(bromomethyl)naphthalene |

| 3 | Nucleophilic Substitution | 1-Bromo-2-(bromomethyl)naphthalene | KCN | (1-Bromonaphthalen-2-yl)acetonitrile |

| 4 | Hydrolysis | (1-Bromonaphthalen-2-yl)acetonitrile | H₃O⁺ or OH⁻ | This compound |

Process Optimization for Enhanced Yields and Selectivity in this compound Synthesis

The optimization of synthetic processes is critical for improving reaction efficiency, increasing yields, and ensuring the economic viability of producing this compound, particularly for pharmaceutical applications. nih.govacs.org Key parameters that can be optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of palladium-catalyzed cross-coupling reactions, the use of flow chemistry has emerged as a powerful tool for process optimization. acs.org Continuous-flow systems allow for precise control over reaction parameters, leading to improved yields and selectivity compared to traditional batch processes. acs.org The optimization of a potential Heck or Sonogashira route for the synthesis of this compound could greatly benefit from such technologies.

For a potential Willgerodt-Kindler reaction pathway, starting from 2-acetyl-1-bromonaphthalene, optimization would focus on temperature, reaction time, and the molar ratios of sulfur and the amine (e.g., morpholine). ic.ac.ukorganic-chemistry.orgwikipedia.orgscispace.comresearchgate.net The use of microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in Willgerodt-Kindler reactions. organic-chemistry.org The mechanism of this reaction is complex and involves the migration of the carbonyl group to the terminal methyl group, followed by oxidation to the thioamide, which is then hydrolyzed to the carboxylic acid. ic.ac.ukwikipedia.org

The following table outlines potential optimization parameters for a hypothetical palladium-catalyzed carboxylation of a 1-bromo-2-halomethylnaphthalene derivative.

| Parameter | Variables to Optimize | Potential Impact on Yield and Selectivity |

|---|---|---|

| Catalyst | Palladium source (e.g., Pd(OAc)2, Pd2(dba)3), Ligand (e.g., phosphines, N-heterocyclic carbenes) | Catalyst and ligand choice directly influence reaction rate, efficiency of CO2 insertion, and can suppress side reactions. |

| Solvent | Polar aprotic (e.g., DMF, DMAc), Ethers (e.g., THF, Dioxane) | Solvent polarity can affect catalyst solubility, stability, and the rate of reaction. |

| Base | Inorganic (e.g., K2CO3, Cs2CO3), Organic (e.g., Triethylamine, DBU) | The base is crucial for neutralizing generated acid and can influence the catalytic cycle. |

| Temperature | Typically ranges from room temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or undesired side products. |

| CO2 Pressure | Atmospheric to high pressure | Higher CO2 pressure can increase its concentration in the reaction mixture, potentially improving carboxylation efficiency. |

Stereochemical and Regiochemical Considerations in Synthesis

The synthesis of this compound necessitates careful control over both regiochemistry and, if a chiral center is introduced, stereochemistry.

Regioselectivity: The primary regiochemical challenge lies in the initial functionalization of the naphthalene ring. The synthesis of the precursor, 1-bromo-2-substituted naphthalene, requires selective introduction of a substituent at the 2-position of 1-bromonaphthalene (B1665260) or bromination of a 2-substituted naphthalene at the 1-position. The directing effects of existing substituents on the naphthalene ring will govern the outcome of electrophilic aromatic substitution or metal-catalyzed C-H functionalization reactions. For instance, the bromination of 2-naphthol (B1666908) can be directed to the 1-position under specific conditions. chemicalbook.comslideshare.net

Furthermore, in subsequent transition metal-catalyzed reactions to introduce the acetic acid moiety, the regioselectivity of the coupling is paramount. For example, in a Heck-type reaction with a vinyl acetate, the coupling should selectively occur at the β-carbon of the vinyl group to lead to the desired acetic acid precursor after hydrolysis.

Stereochemistry: The compound this compound itself is not chiral. However, if the synthetic route proceeds through an intermediate with a chiral center, or if the final product is to be used in the synthesis of a chiral molecule, stereochemical control becomes a critical consideration. For instance, if an asymmetric synthesis approach is employed to generate a chiral precursor, the stereochemical integrity must be maintained throughout the subsequent reaction steps.

The synthesis of related α-arylpropanoic acids often involves the creation of a stereocenter at the α-position. Methods for achieving stereoselective synthesis in these cases include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. ethz.chnih.govrsc.orgnih.govrsc.org While not directly applicable to the non-chiral target compound, these principles would be highly relevant if a chiral analogue were to be synthesized.

The following table summarizes the key stereochemical and regiochemical considerations:

| Consideration | Synthetic Step | Key Factors and Challenges |

|---|---|---|

| Regioselectivity | Bromination of 2-substituted naphthalene | Directing effects of the substituent at C2, control of reaction conditions (temperature, solvent, brominating agent) to favor substitution at C1. |

| Regioselectivity | Functionalization of 1-bromonaphthalene | Selective introduction of a two-carbon chain at the C2 position, avoiding reaction at other positions. C-H activation strategies could be employed. |

| Regioselectivity | Transition metal-catalyzed coupling | Ensuring the correct regiochemical outcome of the coupling reaction (e.g., β-arylation in a Heck reaction). |

| Stereochemistry | Synthesis of chiral analogues | If a chiral center is introduced (e.g., α-methyl derivative), methods for asymmetric synthesis such as chiral auxiliaries or catalysts would be necessary. Maintaining stereochemical purity is crucial. |

Chemical Reactivity and Advanced Transformations of 2 1 Bromonaphthalen 2 Yl Acetic Acid

Reactions Involving the Bromine Moiety for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the naphthalene (B1677914) core is a key site for various substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution reactions on aryl halides like 2-(1-bromonaphthalen-2-yl)acetic acid are generally less facile than on alkyl halides due to the increased strength of the C(sp²)–Br bond. libretexts.org However, under specific conditions, particularly with strong nucleophiles or in the presence of a catalyst, substitution of the bromine atom can occur. wikipedia.org The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For unactivated aryl halides, the reaction may proceed through a benzyne (B1209423) intermediate under very strong basic conditions. youtube.com

It is important to note that the electron-donating or withdrawing nature of other substituents on the aromatic ring significantly influences the reactivity towards nucleophilic attack. youtube.com In the case of this compound, the acetic acid group's electronic influence would play a role in the feasibility and outcome of such reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for these transformations.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for creating biaryl structures or introducing new alkyl or alkenyl groups. wikipedia.org The reaction mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com The choice of ligands, base, and solvent system is crucial for the success of the Suzuki coupling. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It is a highly effective method for synthesizing arylalkynes. libretexts.org The reaction is typically carried out under mild conditions. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is known for its high stereoselectivity, typically yielding the E-isomer. organic-chemistry.orgthieme-connect.de The mechanism proceeds through oxidative addition of the aryl bromide to palladium(0), followed by alkene insertion and β-hydride elimination. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of arylamines. nih.gov Microwave-assisted Buchwald-Hartwig aminations have been shown to significantly reduce reaction times and improve yields. nih.gov

Table 1: Overview of Organometallic Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Boronic acid/ester | Pd catalyst, base | Biaryl, Aryl-alkene, Aryl-alkane |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Arylamine |

The bromine atom can be removed through reductive debromination, replacing it with a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation. The hydrogenation of naphthalene and its derivatives has been studied, often employing catalysts like nickel, palladium, or platinum. google.com The conditions of hydrogenation, such as temperature, pressure, and catalyst choice, can influence the extent of reduction, potentially leading to the saturation of one or both aromatic rings to form tetralin or decalin derivatives. google.comhacettepe.edu.tr For substituted naphthalenes, the position of the substituent can influence the regioselectivity of the hydrogenation. hacettepe.edu.tr

Reactions Involving the Acetic Acid Functional Group

The carboxylic acid moiety of this compound is amenable to a variety of transformations typical of carboxylic acids.

Esters: Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amides: Amide formation is typically accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), followed by reaction with an amine. libretexts.org Direct condensation with an amine using coupling agents is also a common method. researchgate.net

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids, for example, by reaction with acetic anhydride. researchgate.netorgsyn.org Anhydrides can also be formed by reacting a carboxylate salt with an acid chloride. libretexts.org

Table 2: Derivatization of the Acetic Acid Functional Group

| Derivative | Reagent(s) | Key Reaction Conditions |

|---|---|---|

| Ester | Alcohol | Acid catalyst |

| Amide | Amine | Activation of carboxylic acid or use of coupling agents |

| Anhydride | Acetic anhydride or Acid chloride/Carboxylate | Dehydration or Nucleophilic acyl substitution |

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid all the way to the corresponding primary alcohol, 2-(1-bromonaphthalen-2-yl)ethanol.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are themselves susceptible to further reduction. organic-chemistry.org This transformation often requires the use of specialized, less reactive reducing agents or the conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, such as an amide or an ester, followed by reduction. organic-chemistry.org For instance, certain amides can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) or by using the Schwartz reagent (Cp₂Zr(H)Cl). organic-chemistry.org

Lack of Available Research Data for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the specific chemical reactivity and advanced transformations of the compound this compound.

Despite extensive investigation into related chemical structures and reaction types, no specific studies detailing the decarboxylation pathways, transformations of the naphthalene ring system, or its participation in multi-component and cycloaddition reactions could be located for this particular molecule.

The initial search strategy focused on the key areas outlined for the article, including:

Decarboxylation Pathways and Associated Mechanisms: While general principles of aryl-acetic acid decarboxylation are well-documented, no literature specifically addresses the application of these methods to this compound or the specific mechanisms it would follow.

Transformations of the Naphthalene Ring System: Information on electrophilic and nucleophilic aromatic substitution, as well as oxidative and reductive transformations, is available for naphthalene and its simpler derivatives, such as 1-bromonaphthalene (B1665260). However, the influence of the acetic acid side chain at the 2-position on the reactivity of the 1-bromonaphthalene core has not been explored in published studies.

Exploration of Multi-Component Reactions and Cycloaddition Chemistry: There is no available data on the use of this compound as a substrate in multi-component reactions or as a partner in cycloaddition chemistry.

Due to the absence of scientifically validated information, it is not possible to generate a thorough, informative, and accurate article on the chemical reactivity and advanced transformations of this compound as requested. Constructing such an article would require speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy.

Table of Mentioned Compounds

Synthesis and Investigation of Derivatives and Analogues of 2 1 Bromonaphthalen 2 Yl Acetic Acid

Structural Modifications on the Naphthalene (B1677914) Core

The aromatic naphthalene core of 2-(1-bromonaphthalen-2-yl)acetic acid offers multiple sites for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. The presence of a bromine atom at the C1 position provides a reactive handle for various cross-coupling reactions, while the other positions on the ring can be functionalized through electrophilic substitution or other means.

Synthesis of Halogenated Analogues at Different Positions

The introduction of additional halogen atoms onto the naphthalene ring can significantly influence the molecule's lipophilicity and binding interactions. While direct multi-halogenation of this compound is not extensively documented, analogous synthetic strategies on related naphthalene precursors are well-established.

For instance, the bromination of 2-naphthol (B1666908) with bromine in glacial acetic acid is a known method to produce 1,6-dibromo-2-naphthol. orgsyn.org Similarly, methods for the synthesis of multi-halogenated alkenes from precursors like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) have been developed, which could potentially be adapted for naphthalene systems. beilstein-journals.orgbeilstein-journals.org A common route to introduce a bromine atom is the bromination of a precursor molecule. For example, 2-phenylacetic acid can be brominated using N-Bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com A similar approach involves the bromination of 2-methylnaphthalene (B46627) with bromine in acetic acid to yield 1-bromo-2-methylnaphthalene (B105000). nih.gov

Furthermore, processes for the isomerization of 1-halonaphthalenes to 2-halonaphthalenes over zeolite catalysts are known, which could be relevant for preparing isomers of the parent compound. google.com The synthesis of specific isomers, such as 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrochlorotoluene, highlights the multi-step synthetic sequences often required for precisely substituted aromatic acetic acids. google.com

Table 1: Examples of Halogenation Reactions on Naphthalene-Related Scaffolds

| Precursor | Reagents | Product | Reference |

| 2-Naphthol | Bromine, Acetic Acid | 1,6-Dibromo-2-naphthol | orgsyn.org |

| 2-Methylnaphthalene | Bromine, Acetic Acid | 1-bromo-2-methylnaphthalene | nih.gov |

| Substituted Amine | Ammonium thiocyanate, Bromine, Acetic Acid | Substituted-2-Aminobenzothiazole | jocpr.com |

| 2-Naphthoic Acid | Potassium bromide, Hydrogen peroxide, Acetic Acid | 1-Bromo-2-naphthol | chemicalbook.com |

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

The bromine atom at the C1 position of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of alkyl, aryl, and heteroaryl groups, enabling extensive diversification of the molecular structure.

The Suzuki-Miyaura reaction typically involves the coupling of an organohalide (like our bromo-naphthalene derivative) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nsf.govnih.gov This methodology has been successfully applied to synthesize 2-arylpyridines and other biaryl compounds. nih.govclaremont.edu Research has shown the effectiveness of this coupling for various aryl boronic acids with electron-neutral, electron-rich, and electron-deficient functional groups. nsf.gov The chemoselectivity of the reaction allows the C(sp²)-Br bond to be selectively coupled while leaving other functionalities, such as the carboxylic acid, intact, or protected as an ester. The synthesis of 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid from a thiophene (B33073) acetic acid derivative and a boronic acid showcases the power of this method for creating complex molecules. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Electrophile | Nucleophile (Boronic Acid/Ester) | Catalyst / Ligand | Base | Solvent | Typical Product | Reference |

| Aryl Halide | Aryl Boronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/Water | Biaryl Compound | nih.gov |

| Acyl Chloride | Phenyl Boronic Acid | Pd(OAc)₂ / PCy₃HBF₄ | K₃PO₄ | (mechanochemical) | Ketone | nsf.gov |

| Pyridyl-sulfonyl fluoride | Aryl Boronic Acid | Pd(dppf)Cl₂ | - | Dioxane/Water | 2-Arylpyridine | claremont.edu |

Chemical Modifications of the Acetic Acid Side Chain

The carboxylic acid moiety is a critical functional group that can be readily transformed into a variety of other functionalities, including esters and amides, or replaced with bioisosteric groups to modulate the compound's physicochemical properties.

Preparation of Ester and Amide Derivatives

Esters are commonly synthesized through the Fischer esterification of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.orglibretexts.orgrsc.org The reaction is typically heated to drive the equilibrium towards the product. youtube.comyoutube.com For example, ethyl ethanoate is formed by gently heating ethanoic acid and ethanol (B145695) with a sulfuric acid catalyst. youtube.com The resulting ester can often be isolated by distillation due to its lower boiling point compared to the acid and alcohol starting materials. libretexts.org

Amides can be prepared by first activating the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. rsc.org This two-step, one-pot procedure is highly efficient for a wide range of substrates, including sterically hindered amines. rsc.org Alternatively, various coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) can be used to directly form the amide bond between the carboxylic acid and an amine. organic-chemistry.orgresearchgate.net These methods are known to proceed under mild conditions and often preserve the stereochemical integrity of chiral substrates. rsc.org

Design and Synthesis of Carboxylic Acid Bioisosteres and Related Functional Groups (e.g., sulfanylacetic acid derivatives)

Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activities. Replacing a carboxylic acid with a bioisostere can improve a molecule's pharmacokinetic profile, such as membrane permeability or metabolic stability. researchgate.netsemanticscholar.org

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain hydroxy-heterocycles like 3-hydroxyisoxazole. nih.gov Tetrazoles are particularly noteworthy as their acidity and planar structure closely mimic those of carboxylic acids, though they are more lipophilic. nih.gov The synthesis of 5-substituted-1H-tetrazoles can be achieved through the [3+2] cycloaddition of nitriles and azides, a reaction that can be catalyzed. researchgate.netnih.gov

While the direct synthesis of a 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid derivative is not explicitly detailed in the provided context, the general concept of replacing the carboxylic acid's oxygen with sulfur is a known strategy in medicinal chemistry. Acyl-CoA thioesters are naturally occurring reactive metabolites of some carboxylic acid-containing drugs. semanticscholar.org The synthesis of thio-derivatives, such as those from (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, demonstrates the chemical feasibility of creating sulfur-containing analogues of acetic acid derivatives. nih.govnih.gov

Table 3: Common Carboxylic Acid Bioisosteres

| Bioisostere | Key Features | pKa Range | Reference |

| 5-Substituted Tetrazole | Planar, Aromatic, More lipophilic than COOH | ~4.5 - 4.9 | nih.gov |

| Hydroxamic Acid | Metal-chelating properties | Bimodal (N-H, O-H) | nih.gov |

| 3-Hydroxyisoxazole | Planar, Heterocyclic | ~4 - 5 | nih.gov |

| Acylsulfonamide | Strongly acidic, can form hydrogen bonds | Varies | researchgate.netsemanticscholar.org |

| Trifluoromethylketone (hydrate) | High lipophilicity | N/A | nih.gov |

Synthesis of Conjugates and Hybrid Molecular Architectures

The chemical functionalities of this compound—namely the carboxylic acid and the bromo-naphthalene core—make it an excellent building block for creating larger, more complex molecules.

The carboxylic acid group can be coupled with other molecules, such as amino acids or peptides, to form amide conjugates. researchgate.net For example, 1-naphthaleneacetic acid has been conjugated with glycine (B1666218) ethyl ester using the peptide coupling reagent EDCI. researchgate.net This approach allows for the linkage of the naphthalene moiety to biomolecules or other pharmacophores.

The bromo-naphthalene unit can participate in cross-coupling reactions to build hybrid structures. A Suzuki-Miyaura coupling could link the naphthalene scaffold to another complex fragment, as demonstrated by the synthesis of 1,2-diaryl-substituted acenaphthylene (B141429) derivatives. researchgate.net This strategy is widely used in drug discovery and materials science to combine different molecular motifs and explore new chemical space. For instance, a fragment-based approach using Suzuki-Miyaura reactions on aromatic bromides has been employed to develop inhibitors for enzymes like mPGES-1. nih.gov Additionally, the synthesis of hybrid molecules containing thiazolidine-2,4-dione moieties linked via an ester bond to an acetic acid derivative highlights the modular nature of these synthetic strategies. nih.gov

Elucidation of Structure-Reactivity Relationships in Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. By systematically modifying different parts of the molecule—namely the carboxylic acid group, the bromine substituent, and the naphthalene ring—it is possible to finely tune the compound's reactivity and properties. Understanding these structure-reactivity relationships is crucial for designing new molecules with desired chemical or biological functions.

The reactivity of these derivatives is primarily influenced by the electronic and steric effects of the substituents. Electron-donating groups generally increase the electron density on the naphthalene ring, making it more susceptible to electrophilic attack and influencing the reactivity of the bromo group in cross-coupling reactions. Conversely, electron-withdrawing groups decrease the electron density, which can affect reaction rates and regioselectivity.

Esters: Esterification of the carboxylic acid can be achieved through various standard methods, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base. uakron.edugoogle.com The reactivity of the resulting ester towards hydrolysis is dependent on the nature of the alcohol used. Sterically hindered esters are generally more resistant to hydrolysis. The electronic nature of the alcohol can also play a role; for instance, esters derived from electron-withdrawing alcohols are more susceptible to nucleophilic attack.

Amides: Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. libretexts.orgresearchgate.net The reactivity of the resulting amide is influenced by the nature of the amine. Amides derived from primary amines still possess an N-H bond that can participate in hydrogen bonding and further reactions, whereas amides from secondary amines lack this feature. The electronic properties of the amine also modulate the reactivity of the amide bond towards hydrolysis. libretexts.org

Interactive Data Table: Derivatives of the Carboxylic Acid Group

| Derivative Type | General Structure | R Group | Expected Influence on Reactivity |

| Ester | 2-(1-bromonaphthalen-2-yl)acetoxy-R | Alkyl, Aryl | Steric bulk of R can hinder reactions at the naphthalene core. Electronic nature of R can influence ester stability. |

| Primary Amide | 2-(1-bromonaphthalen-2-yl)-N-(R)-acetamide | Hydrogen, Alkyl, Aryl | N-H bond can participate in hydrogen bonding. Electronic properties of R affect the nucleophilicity of the nitrogen. |

| Secondary Amide | 2-(1-bromonaphthalen-2-yl)-N,N-(R1,R2)-acetamide | Alkyl, Aryl | Lacks N-H bond, reducing hydrogen bonding capability. Steric hindrance from R1 and R2 can be significant. |

The bromine atom at the C1 position of the naphthalene ring is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. The reactivity in these transformations is highly dependent on the specific reaction conditions and the nature of the coupling partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The electronic nature of the boronic acid and any substituents on the naphthalene ring can affect the reaction rate and yield. Electron-rich boronic acids and electron-donating groups on the naphthalene ring can sometimes accelerate the reaction.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org The stereoselectivity of the Heck reaction can be influenced by the choice of catalyst and reaction conditions. The electronic properties of the alkene partner also play a crucial role in the reaction's success.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orgorganic-chemistry.org The reactivity can be sensitive to the steric bulk of both the alkyne and the phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgacsgcipr.orglibretexts.org The choice of phosphine ligand is critical for the success of this reaction, with different ligands being optimal for different amine substrates. organic-chemistry.org

Interactive Data Table: Cross-Coupling Reactions at the Bromo Position

| Reaction Name | Coupling Partner | Resulting Functional Group | Key Reactivity Factors |

| Suzuki-Miyaura Coupling | R-B(OH)2 | Aryl, Vinyl | Nature of the boronic acid, base, and palladium ligand. libretexts.orgresearchgate.net |

| Heck Coupling | Alkene | Substituted Alkene | Electronic properties of the alkene, catalyst system. organic-chemistry.orgbeilstein-journals.org |

| Sonogashira Coupling | Terminal Alkyne | Alkyne | Steric hindrance, catalyst and co-catalyst choice. wikipedia.orggold-chemistry.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | R1R2NH | Amine | Choice of phosphine ligand, base strength, nature of the amine. wikipedia.orgacsgcipr.orglibretexts.org |

The naphthalene ring itself can undergo further substitution reactions, although the existing substituents will direct the position of the incoming group. The electron-rich nature of the naphthalene system makes it susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce additional functional groups onto the naphthalene ring. youtube.com The position of substitution will be directed by the existing 1-bromo and 2-acetic acid substituents. Generally, electrophilic attack is favored at the 4- and 5-positions of the naphthalene nucleus due to the activating effect of the alkyl side chain and the directing effect of the bromine atom. The electron-withdrawing character of the bromine atom can deactivate the ring towards electrophilic attack to some extent.

Interactive Data Table: Naphthalene Ring Functionalization

| Reaction Type | Reagents | Potential Products | Directing Effects |

| Nitration | HNO3/H2SO4 | Nitro-substituted derivatives | Substitution likely at the 4- or 5-position. |

| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Dihalo-substituted derivatives | The existing bromo and acetic acid groups will direct the position of the second halogen. |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | Acyl-substituted derivatives | Introduction of a ketone functionality, with position directed by existing substituents. |

Advanced Spectroscopic and Structural Characterization of 2 1 Bromonaphthalen 2 Yl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Comprehensive Analysis using ¹H and ¹³C NMR

The structure of 2-(1-bromonaphthalen-2-yl)acetic acid is confirmed by one-dimensional ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the carboxylic acid group, as well as the rigid aromatic system of the naphthalene (B1677914) core. nih.gov While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on data from structurally similar compounds such as 2-bromonaphthalene, 1-bromo-2-naphthol, and other substituted naphthalenes. chemicalbook.comresearchgate.netchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene ring and the two protons of the methylene (B1212753) group. The proton of the carboxylic acid is often broad and may exchange with trace water in the solvent. The aromatic protons will appear in the range of δ 7.2–8.2 ppm, with their specific shifts and coupling patterns determined by their position relative to the bromo and acetyl substituents. The methylene (-CH₂) protons adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet around δ 3.8–4.2 ppm.

The ¹³C NMR spectrum will display 12 distinct signals corresponding to the ten carbons of the naphthalene ring, the methylene carbon, and the carbonyl carbon of the acetic acid group. The carbon atom bonded to the bromine (C-1) will be significantly influenced by the halogen's electronegativity and is expected to appear around δ 120-125 ppm. chemicalbook.comwisc.edu The quaternary carbons and the carbons of the unsubstituted ring will have characteristic shifts based on their electronic environment. researchgate.net The carbonyl carbon (-C=O) is expected at the downfield end of the spectrum, typically around δ 170–175 ppm.

Predicted ¹H and ¹³C NMR Data for this compound Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.35 - 7.45 | d |

| H-4 | 7.80 - 7.90 | d |

| H-5 | 7.50 - 7.60 | m |

| H-6 | 7.55 - 7.65 | m |

| H-7 | 7.85 - 7.95 | d |

| H-8 | 8.10 - 8.20 | d |

| -CH₂- | 3.90 - 4.10 | s |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted δ (ppm) |

|---|---|

| C-1 | 122.0 - 124.0 |

| C-2 | 133.0 - 135.0 |

| C-3 | 128.0 - 130.0 |

| C-4 | 127.0 - 129.0 |

| C-4a | 132.0 - 134.0 |

| C-5 | 126.0 - 128.0 |

| C-6 | 125.0 - 127.0 |

| C-7 | 128.5 - 130.5 |

| C-8 | 127.5 - 129.5 |

| C-8a | 134.0 - 136.0 |

| -CH₂- | 38.0 - 42.0 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the naphthalene rings (e.g., H-3 with H-4, and the sequence from H-5 to H-8), confirming their relative positions. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This spectrum would definitively link each aromatic proton signal to its corresponding carbon signal in the naphthalene skeleton and connect the methylene proton signal to the methylene carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the entire molecular framework. Key HMBC correlations would include:

The methylene protons (-CH₂) to the carbonyl carbon (-C=O).

The methylene protons to the C-2 and C-3 carbons of the naphthalene ring, confirming the attachment point of the acetic acid group.

The H-8 proton to the C-1 carbon, helping to confirm the position of the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A key NOE would be expected between the methylene protons and the H-3 proton, confirming the orientation of the acetic acid side chain relative to the naphthalene ring.

Mass Spectrometry (MS) for Precise Molecular and Fragment Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine molecular weight and deduce structural features. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). whoi.edu This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₂H₉BrO₂), HRMS would confirm this exact composition. A crucial feature in the mass spectrum is the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear diagnostic for the presence of a single bromine atom in the molecule. youtube.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. wikipedia.orgresearchgate.net This technique helps to map the fragmentation pathways, providing powerful evidence for the proposed structure. For this compound, key fragmentation events would include:

Alpha-cleavage : Loss of the carboxylic acid radical (•COOH, 45 Da) is a common fragmentation for carboxylic acids, although less frequent than the loss of the entire side chain.

Benzylic-type Cleavage : The most expected fragmentation is the cleavage of the bond between the naphthalene ring and the methylene group, leading to the loss of the entire acetic acid side chain as a neutral radical (•CH₂COOH, 59 Da). The resulting bromonaphthyl cation would be a prominent peak. libretexts.orgyoutube.com

Loss of Bromine : Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da), resulting in a fragment ion corresponding to [M-Br]⁺.

Decarboxylation : Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can also occur.

Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 279.98 / 281.98 ([M]⁺) | 220.92 / 222.92 | •CH₂COOH | Loss of acetic acid radical |

| 279.98 / 281.98 ([M]⁺) | 201.07 | •Br | Loss of bromine radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds in a mixture and identify them by their mass spectra. ajrconline.org For this compound, GC-MS is highly effective for assessing the purity of a synthesized sample by separating the target compound from any starting materials, by-products, or residual solvents. nih.gov It can also be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

Due to the low volatility and potential for thermal degradation of the carboxylic acid group, it is often necessary to derivatize the compound before GC-MS analysis. researchgate.net A common derivatization method is esterification, for example, by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst to form the more volatile methyl ester, methyl 2-(1-bromonaphthalen-2-yl)acetate. This derivative will have a distinct retention time and mass spectrum, allowing for robust quantification and identification. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Detailed experimental IR and Raman spectra for this compound are not available in the surveyed scientific literature. Therefore, a specific vibrational fingerprint and a definitive assignment of its functional group vibrations cannot be provided at this time.

For a molecule of this nature, one would anticipate characteristic vibrational modes. A hypothetical analysis would expect to identify:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the IR spectrum.

C=O stretching of the carbonyl group, which is a strong, sharp band.

C-O stretching and O-H bending modes of the carboxylic acid.

Aromatic C-H stretching and C=C stretching vibrations of the naphthalene ring.

C-Br stretching mode, expected at lower frequencies.

CH2 stretching and bending modes of the acetic acid moiety.

Without experimental spectra, it is impossible to present a data table of observed vibrational frequencies and their assignments.

X-ray Crystallography for Definitive Solid-State Structure Determination

A definitive solid-state structure of this compound determined by X-ray crystallography has not been reported in publicly accessible crystallographic databases. Consequently, a detailed analysis of its molecular conformation, torsion angles, intermolecular interactions, and crystal packing is not possible.

Analysis of Molecular Conformation and Torsion Angles

Without crystallographic data, any discussion of the precise three-dimensional arrangement of the atoms, including the rotational orientation of the acetic acid group relative to the naphthalene ring and the specific torsion angles that define its conformation, would be purely speculative.

Investigation of Intermolecular Interactions and Crystal Packing

Similarly, the absence of a crystal structure precludes an investigation into the intermolecular forces, such as hydrogen bonding involving the carboxylic acid groups or halogen bonding involving the bromine atom, that govern how the molecules arrange themselves in the solid state. Details of the crystal packing motif and unit cell parameters remain unknown.

Computational and Theoretical Investigations of 2 1 Bromonaphthalen 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the properties of a molecule from its electronic structure. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the geometry, stability, and electronic characteristics of 2-(1-bromonaphthalen-2-yl)acetic acid.

Density Functional Theory (DFT) Studies on Ground State Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By applying DFT, we can predict the optimized geometry, electronic properties, and reactivity of this compound.

Geometric and Electronic Properties:

Based on DFT studies of 1-bromonaphthalene (B1665260), the presence of the bromine atom is expected to induce minor changes in the bond lengths and angles of the naphthalene (B1677914) core of this compound compared to unsubstituted naphthalene. nih.gov The C-Br bond length in 1-bromonaphthalene has been calculated to be approximately 1.91 Å. The acetic acid substituent at the 2-position will likely influence the geometry of the adjacent ring.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For 1-bromonaphthalene, the HOMO-LUMO energy gap has been calculated, and this value provides an indication of the molecule's chemical stability and reactivity. nih.gov The introduction of the acetic acid group will further modify these frontier orbitals. A systematic computational study on phenylazo-2-naphthol derivatives using DFT has shown that the position of substituents significantly affects the electronic properties. nih.gov

Reactivity Descriptors:

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to predict how this compound will behave in chemical reactions. These include electronegativity, chemical hardness, and the electrophilicity index. These parameters help in understanding the molecule's propensity to act as an electrophile or nucleophile. The calculated HOMO-LUMO energy gap for 1-bromonaphthalene suggests that charge transfer can occur within the molecule, a property that would be retained and modulated in this compound. nih.gov

| Property | Predicted Value/Observation | Basis from Analogous Compounds |

|---|---|---|

| HOMO Energy | Relatively high, localized on the naphthalene ring | DFT studies on 1-bromonaphthalene and other naphthalene derivatives nih.gov |

| LUMO Energy | Relatively low, with contributions from the C-Br bond and carboxylic acid group | General principles of electronic effects of substituents |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity | Calculations on 1-bromonaphthalene nih.gov |

| Dipole Moment | Significant, due to the presence of Br and COOH groups | General principles of molecular polarity |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily determined by the rotation around the C2-C(acetic acid) bond and the C-C and C-O bonds within the acetic acid moiety. The steric hindrance between the bulky bromine atom at the 1-position and the acetic acid group at the 2-position will significantly influence the preferred conformations.

Theoretical studies on ortho-substituted benzoic acids have demonstrated that steric repulsion plays a crucial role in determining the planarity of the molecule. researchgate.net In the case of this compound, the interaction between the bromine atom and the carboxylic acid group will likely force the acetic acid side chain out of the plane of the naphthalene ring.

Mapping the potential energy surface by systematically rotating the dihedral angles of the side chain would reveal the low-energy conformations. It is expected that the most stable conformer will be one where the steric clash between the bromine atom and the carboxylic acid group is minimized. This could involve the carboxylic acid group orienting itself away from the bromine atom. The study of symmetrically ortho-disubstituted carvacrol (B1668589) derivatives has shown that the size of the ortho substituent directly affects the rotational barrier of the side chain. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not documented, MD simulations of naphthalene and its derivatives in various environments provide a basis for predicting its dynamic behavior. rsc.orgelsevierpure.comresearchgate.netmdpi.com

MD simulations could be employed to study the solvation of this compound in different solvents, providing insights into its solubility and the interactions between the solute and solvent molecules. The simulations would reveal the preferred orientation of solvent molecules around the hydrophobic naphthalene core and the hydrophilic carboxylic acid group.

Furthermore, MD simulations can be used to explore the conformational dynamics of the molecule over time. These simulations would illustrate the transitions between different low-energy conformations and provide information on the flexibility of the acetic acid side chain. Studies on microhydrated naphthalene have shown the mobility of water molecules on the aromatic surface, which is a dynamic behavior that could be extrapolated to the interaction of this compound with its environment. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the exploration of different reaction pathways. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, which would involve the C-Br bond.

Transition State Characterization and Energy Barrier Calculations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Computational studies on the mechanism of this reaction with aryl bromides have provided detailed insights into the elementary steps, including oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.orgnih.gov

For this compound, the first step would be the oxidative addition of the C-Br bond to a palladium(0) catalyst. The structure and energy of the transition state for this step could be calculated, providing the activation energy barrier. The presence of the ortho-acetic acid group might influence the rate of this step through steric and electronic effects.

The subsequent transmetalation step, where the organic group from a boronic acid or ester is transferred to the palladium center, also proceeds through a specific transition state. Computational studies have elucidated the structures of these transition states and the associated energy barriers. researchgate.net The nature of the base and solvent is critical in this step.

| Reaction Step | Key Feature of Transition State | Predicted Relative Energy Barrier | Basis from Analogous Reactions |

|---|---|---|---|

| Oxidative Addition | Elongated C-Br bond, formation of Pd-C and Pd-Br bonds | Moderate | DFT studies on Suzuki-Miyaura coupling of aryl bromides researchgate.net |

| Transmetalation | Bridging ligands between Pd and B | Variable, depends on base and boronic acid | Mechanistic studies of Suzuki-Miyaura reactions researchgate.netacs.org |

| Reductive Elimination | Formation of the new C-C bond | Generally low | General principles of organometallic chemistry |

Exploration of Competing Reaction Channels

In many chemical reactions, multiple reaction pathways can compete with each other. Computational chemistry allows for the exploration of these competing channels by calculating the energy profiles for each pathway.

For instance, in a cross-coupling reaction, side reactions such as hydrodehalogenation (replacement of the bromine atom with a hydrogen atom) can occur. By calculating the activation energies for both the desired cross-coupling pathway and the hydrodehalogenation pathway, one can predict the reaction conditions that would favor the formation of the desired product.

Another potential competing reaction for this compound could involve reactions at the carboxylic acid group, such as esterification or amidation. The relative reactivity of the C-Br bond versus the carboxylic acid group under specific reaction conditions could be assessed through computational modeling. A theoretical study on the oxidation of naphthalene by hydroxyl radicals has shown how different reaction pathways can be evaluated to determine the major products. acs.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. These models are powerful for predicting the behavior of new or untested compounds without the need for extensive laboratory experiments. A typical QSRR study involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, size, and shape. These descriptors are then used to build a statistical model that correlates with an experimentally determined measure of reactivity.

Despite the potential utility of QSRR in understanding the reactivity of this compound—for instance, in predicting its acidity, susceptibility to nucleophilic substitution at the bromine atom, or its behavior in various chemical reactions—no specific QSRR models or associated data tables for this compound have been found in published research. The development of such a model would require a dataset of related compounds with known reactivity data, which has not been identified for this specific molecular scaffold.

In Silico Design and Virtual Screening of Novel Analogues

The process of in silico design and virtual screening involves using computational methods to design new molecules (analogues) based on a starting compound and then to evaluate their potential biological activity or other properties through computer simulations. This approach is widely used in drug discovery and materials science to identify promising new candidates for further experimental investigation, thereby saving significant time and resources.

For this compound, this would entail the computational design of a library of analogous compounds by, for example, modifying the substituent groups on the naphthalene ring or altering the acetic acid side chain. This virtual library would then be screened against a specific biological target (such as an enzyme or receptor) to predict the binding affinity of each analogue. However, no studies detailing the in silico design and virtual screening of analogues of this compound have been identified. Consequently, there are no available data tables of virtually screened analogues or their predicted activities to report.

Mechanistic Studies of Chemical Reactions Involving 2 1 Bromonaphthalen 2 Yl Acetic Acid

Identification and Characterization of Reaction Intermediates

In transition-metal-catalyzed reactions, particularly those involving palladium, the identification of reaction intermediates is crucial for elucidating the reaction mechanism. For a hypothetical cross-coupling reaction involving 2-(1-bromonaphthalen-2-yl)acetic acid, the catalytic cycle would likely proceed through several key intermediates.

The initial step is the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. This would form a square planar arylpalladium(II) intermediate. Spectroscopic techniques such as NMR and X-ray crystallography are instrumental in characterizing such intermediates in analogous systems.

Following oxidative addition, a transmetalation step would occur in the case of a Suzuki-type coupling, where an organoboron reagent transfers its organic group to the palladium center, displacing the bromide. This results in a diorganopalladium(II) complex. In a Heck-type reaction, the arylpalladium(II) intermediate would coordinate to an alkene.

The final step is reductive elimination , where the two organic ligands on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

In the context of intramolecular reactions, the carboxylic acid group can participate in cyclization. Under acidic conditions, protonation of the carbonyl oxygen could lead to the formation of an acylium ion intermediate, which could then be attacked by the naphthalene (B1677914) ring in an electrophilic aromatic substitution manner. Alternatively, under basic conditions, deprotonation of the carboxylic acid could facilitate cyclization through an intramolecular nucleophilic attack.

Detailed Kinetic Studies and Elucidation of Rate Laws

Kinetic studies are fundamental to understanding reaction mechanisms and determining the rate-determining step. For a palladium-catalyzed cross-coupling reaction of this compound, a plausible rate law would be dependent on the concentrations of the aryl bromide, the catalyst, and potentially the coupling partner and base.

A general rate law for many palladium-catalyzed cross-coupling reactions is:

Rate = k[Aryl Bromide][Pd Catalyst]

This suggests that the oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-determining step. However, in some cases, the transmetalation or reductive elimination step can be rate-limiting.

Below is a hypothetical data table illustrating the effect of reactant concentrations on the initial rate of a Suzuki coupling reaction of this compound with an organoboron reagent.

| Experiment | [this compound] (M) | [Organoboron Reagent] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 2.5 x 10-5 |

| 2 | 0.2 | 0.15 | 1 | 5.0 x 10-5 |

| 3 | 0.1 | 0.30 | 1 | 2.5 x 10-5 |

| 4 | 0.1 | 0.15 | 2 | 5.0 x 10-5 |

The data in this hypothetical table suggests that the reaction is first order with respect to the aryl bromide and the palladium catalyst, and zero order with respect to the organoboron reagent, implicating oxidative addition as the rate-determining step.

Influence of Solvent Properties on Reaction Mechanisms

The choice of solvent can significantly influence the mechanism and outcome of a chemical reaction. For reactions involving this compound, solvent properties such as polarity, proticity, and coordinating ability play a crucial role.

In palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, dioxane, and THF are commonly used. whiterose.ac.uk These solvents can dissolve the reactants and the catalyst, and they can also coordinate to the metal center, influencing its reactivity. The polarity of the solvent can affect the rate of the oxidative addition step, with more polar solvents generally favoring this step.

The table below illustrates the hypothetical effect of different solvents on the yield of a Heck reaction involving this compound.

| Solvent | Dielectric Constant | Reaction Yield (%) |

| Toluene | 2.4 | 45 |

| THF | 7.6 | 65 |

| Acetonitrile (B52724) | 37.5 | 80 |

| DMF | 38.3 | 92 |

The trend in the table suggests that more polar solvents lead to higher reaction yields, which is consistent with the stabilization of charged intermediates or transition states in the catalytic cycle. whiterose.ac.uk

For intramolecular cyclization reactions, the solvent can influence the stability of charged intermediates. Protic solvents, for example, can solvate and stabilize both cationic and anionic intermediates, potentially altering the reaction pathway.

Role of Catalysts and Ligands in Directing and Accelerating Transformations

In transition-metal-catalyzed reactions, the choice of catalyst and ligands is paramount in controlling the reaction's efficiency, selectivity, and scope. For reactions involving this compound, palladium complexes are common catalysts. libretexts.org

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role by modulating the electronic and steric properties of the metal center. libretexts.org Electron-donating ligands can increase the electron density on the palladium atom, which facilitates the oxidative addition step. wikipedia.org Bulky ligands can promote the reductive elimination step and can also influence the regioselectivity of the reaction. wikipedia.org

The following table presents hypothetical data on the effect of different phosphine (B1218219) ligands on the turnover number (TON) in a Suzuki coupling reaction.

| Ligand | Cone Angle (°) | Electronic Parameter (νCO, cm-1) | Turnover Number (TON) |

| PPh3 | 145 | 2068.9 | 150 |

| P(o-tolyl)3 | 194 | 2065.7 | 350 |

| P(t-Bu)3 | 182 | 2056.4 | 800 |

| SPhos | 196 | Not available | 1200 |

The data suggests that both steric bulk (cone angle) and electron-donating ability (lower CO stretching frequency) of the ligand contribute to a higher turnover number, indicating a more efficient catalytic system.

Differentiation and Characterization of Radical vs. Ionic Pathways

Reactions involving the cleavage of a carbon-bromine bond can proceed through either ionic or radical pathways. Distinguishing between these mechanisms is essential for a complete understanding of the reaction.

In the context of palladium-catalyzed cross-coupling reactions, the mechanism is generally considered to be ionic, involving the formal oxidation state changes of the palladium catalyst (Pd(0) to Pd(II) and back to Pd(0)).

However, under certain conditions, single-electron transfer (SET) processes can occur, leading to radical intermediates. The presence of radical species can be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy. The addition of radical scavengers, such as TEMPO, can also be used to probe for the involvement of radicals. If the reaction rate is significantly decreased or the reaction is inhibited in the presence of a radical scavenger, it suggests a radical pathway may be in operation.

For intramolecular cyclization reactions, a radical mechanism could be initiated by a radical initiator like AIBN, leading to a naphthyl radical that could then attack the acetic acid side chain. An ionic mechanism, on the other hand, would involve the formation of a carbocation or a carbanion, which would then undergo cyclization. The stereochemical outcome of the reaction can also provide clues about the mechanism, as radical reactions often lead to racemization, while ionic reactions can sometimes proceed with retention or inversion of stereochemistry.

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of 2-(1-bromonaphthalen-2-yl)acetic acid and for monitoring the progress of its synthesis. These methods offer high resolution and sensitivity for separating the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound due to the compound's polarity and thermal lability. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses. nih.gov The separation is typically achieved on a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

A typical HPLC method for the purity assessment of this compound would involve a gradient elution to ensure the separation of both polar and non-polar impurities. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the naphthalene (B1677914) ring system. For quantitative analysis, a calibration curve is constructed using certified reference standards.

The progress of the synthesis of this compound can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the determination of the consumption of starting materials and the formation of the product and any significant byproducts.

Gas Chromatography (GC) can also be employed, particularly for the analysis of more volatile precursors or potential impurities. However, for a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization approach is esterification to form the corresponding methyl or ethyl ester. The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. rjptonline.org

| Parameter | Illustrative HPLC Conditions | Illustrative GC Conditions (after derivatization) |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 230 nm | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Oven Program | - | 100°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min |

This table presents illustrative analytical conditions and is not based on a specific published method for this exact compound.

Advanced Chromatographic Separation Techniques for Complex Mixtures and Impurities

The synthesis of this compound can potentially lead to a complex mixture containing isomeric impurities, unreacted starting materials, and byproducts from side reactions. Advanced chromatographic techniques are essential for the effective separation and isolation of these components for subsequent identification.

One of the challenges in the synthesis of this compound is the potential for the formation of positional isomers. For instance, bromination of 2-naphthylacetic acid could potentially yield other brominated isomers. The separation of such closely related compounds can be challenging with standard HPLC methods. In such cases, optimizing the mobile phase composition, including the use of different organic modifiers or additives, and employing high-efficiency columns with smaller particle sizes (e.g., sub-2 µm particles in Ultra-High-Performance Liquid Chromatography, UHPLC) can significantly improve resolution.

For complex matrices, two-dimensional liquid chromatography (2D-LC) can be a powerful tool. In this technique, a fraction from the first dimension of separation is transferred to a second column with a different selectivity for further separation. This enhances the peak capacity and allows for the resolution of co-eluting impurities that would be difficult to separate in a single chromatographic run.

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the unambiguous identification of the components of a mixture. wisdomlib.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly combines the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. mdpi.com This technique is particularly powerful for the identification of unknown impurities in the synthesis of this compound. After separation on the HPLC column, the eluent flows through an NMR flow cell, allowing for the acquisition of NMR spectra of the individual components. wisdomlib.org This provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule, which is often sufficient for the complete characterization of an unknown compound without the need for its isolation. mdpi.comnih.gov